molecular formula C29H24ClN7O B11674481 2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-(2-chlorobenzyl)phenol

2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-(2-chlorobenzyl)phenol

Cat. No.: B11674481
M. Wt: 522.0 g/mol
InChI Key: IXWBUEHKQRPJKE-ZCTHSVRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-[(2-CHLOROPHENYL)METHYL]PHENOL is a complex organic compound with a unique structure that includes a triazine ring, phenyl groups, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-[(2-CHLOROPHENYL)METHYL]PHENOL typically involves multiple stepsThe final steps involve the addition of the hydrazinylidene and chlorophenylmethyl groups under controlled conditions to ensure the correct configuration and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-[(2-CHLOROPHENYL)METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-[(2-CHLOROPHENYL)METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-[(2-CHLOROPHENYL)METHYL]PHENOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-[(2-CHLOROPHENYL)METHYL]PHENOL is unique due to its complex structure, which includes multiple functional groups and a triazine ring.

Properties

Molecular Formula

C29H24ClN7O

Molecular Weight

522.0 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]-2-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C29H24ClN7O/c30-25-14-8-7-9-21(25)17-20-15-16-26(38)22(18-20)19-31-37-29-35-27(32-23-10-3-1-4-11-23)34-28(36-29)33-24-12-5-2-6-13-24/h1-16,18-19,38H,17H2,(H3,32,33,34,35,36,37)/b31-19+

InChI Key

IXWBUEHKQRPJKE-ZCTHSVRISA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)CC4=CC=CC=C4Cl)O)NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)CC4=CC=CC=C4Cl)O)NC5=CC=CC=C5

Origin of Product

United States

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